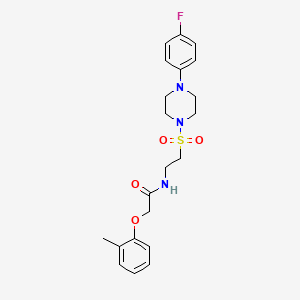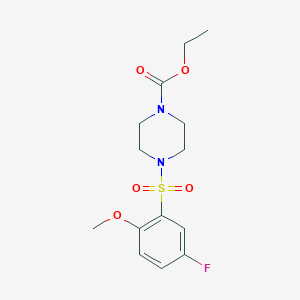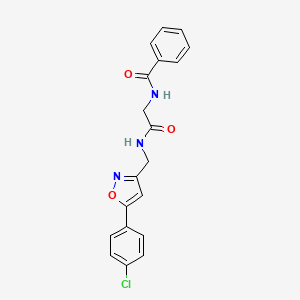![molecular formula C17H19N3O2S B2447935 (E)-2-环丙基-5-(苯乙烯磺酰基)-4,5,6,7-四氢吡唑并[1,5-a]吡嗪 CAS No. 2035036-57-6](/img/structure/B2447935.png)
(E)-2-环丙基-5-(苯乙烯磺酰基)-4,5,6,7-四氢吡唑并[1,5-a]吡嗪
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is a complex organic compound characterized by its unique structural features, including a cyclopropyl group, a styrylsulfonyl moiety, and a tetrahydropyrazolo[1,5-a]pyrazine core
科学研究应用
(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique structural features.
Industry: The compound’s properties make it suitable for use in materials science, particularly in the development of advanced materials with specific functionalities.
作用机制
Target of Action
The primary targets of this compound are kinases . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy donor molecules to specific substrates, a process known as phosphorylation. This is a key regulatory event in cells, affecting many aspects of cell function, including cell signaling, metabolism, and cell division .
Mode of Action
This compound interacts with its kinase targets by inhibiting their activity . It does this by binding to the kinase, which prevents the enzyme from carrying out its normal function of phosphorylating other proteins. This can lead to changes in cell signaling pathways, potentially leading to effects such as cell cycle arrest .
Biochemical Pathways
The compound affects the mitotic pathways . These pathways are involved in cell division, and their disruption can lead to cell cycle arrest, specifically at the G2/M phase . This means that the cells are unable to divide, which can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Pharmacokinetics
The compound has been shown to have improved oral bioavailability compared to similar compounds . Bioavailability refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action. The oral bioavailability of this compound was optimized to 56% , which means that when the drug is taken orally, 56% of the drug reaches the systemic circulation in an unchanged form.
Result of Action
The result of the compound’s action is G2/M cell cycle arrest , followed by caspase-dependent apoptosis . Apoptosis is a form of programmed cell death, which is a way for the body to remove damaged or unwanted cells. Caspases are a family of protease enzymes that play essential roles in apoptosis. Therefore, the compound’s action leads to the death of the targeted cells .
生化分析
Cellular Effects
Pyrazine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine is not yet clearly recognized . It is known that pyrazine derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine typically involves multi-step organic reactions. The initial step often includes the formation of the tetrahydropyrazolo[1,5-a]pyrazine core through cyclization reactions. Subsequent steps involve the introduction of the cyclopropyl and styrylsulfonyl groups via substitution reactions under controlled conditions. Common reagents used in these reactions include cyclopropyl halides, styrylsulfonyl chlorides, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce sulfides.
相似化合物的比较
Similar Compounds
- 2-cyclopropyl-5-(phenylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 2-cyclopropyl-5-(methylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
- 2-cyclopropyl-5-(ethylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine
Uniqueness
(E)-2-cyclopropyl-5-(styrylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine stands out due to its styrylsulfonyl group, which imparts unique chemical and biological properties
属性
IUPAC Name |
2-cyclopropyl-5-[(E)-2-phenylethenyl]sulfonyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c21-23(22,11-8-14-4-2-1-3-5-14)19-9-10-20-16(13-19)12-17(18-20)15-6-7-15/h1-5,8,11-12,15H,6-7,9-10,13H2/b11-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RONIXKFNGLHBOV-DHZHZOJOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1C2=NN3CCN(CC3=C2)S(=O)(=O)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{[1-(3-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B2447865.png)





